molecular formula C22H28N2O3 B5606553 1-benzyl-N-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxamide

Cat. No. B5606553
M. Wt: 368.5 g/mol
InChI Key: YFXRCBDDWYCUFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-benzyl-N-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxamide has been reported. A notable example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for anti-acetylcholinesterase activity. Introducing bulky moieties and substituting the benzamide with alkyl or phenyl groups at the nitrogen atom has shown to enhance activity significantly (Sugimoto et al., 1990).

Molecular Structure Analysis

Studies on molecular structure analysis have focused on understanding the binding affinities and selectivity of similar compounds towards various receptors. For instance, structural modifications to N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, aiming at dopamine D(4) receptor ligands, revealed that changes in the amide bond and the intermediate alkyl chain affected the dopamine D(4) receptor affinity (Perrone et al., 2000).

Chemical Reactions and Properties

The compound's chemical reactions and properties, including its behavior in the presence of various reagents and conditions, are critical for its synthesis and potential application. For example, the synthesis of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase demonstrates the chemical versatility and potential utility of similar compounds (Brown-Proctor et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different physical conditions. Research on similar compounds, like the synthesis and crystal structure analysis of N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, provides insights into the factors influencing these properties (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various chemical conditions, and the ability to undergo specific reactions, are crucial for the compound's applications in synthesis and potential therapeutic uses. Studies on compounds like the synthesis and antibacterial evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives illustrate the importance of chemical property analysis (Pouramiri et al., 2017).

properties

IUPAC Name

1-benzyl-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-8-5-9-21(16-20)27-15-12-23-22(25)19-10-13-24(14-11-19)17-18-6-3-2-4-7-18/h2-9,16,19H,10-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXRCBDDWYCUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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